1-Cyclohexyl-2-piperazinone trifluoroacetate
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Overview
Description
Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-2-piperazinone trifluoroacetate is 1S/C10H18N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclohexyl-2-piperazinone trifluoroacetate is a solid at room temperature . It has a molecular weight of 296.29 .Scientific Research Applications
Analogues for Oncology Applications
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) is an excellent lead candidate for therapeutic and/or diagnostic applications in oncology. Modifications to its structure aim to reduce lipophilicity while maintaining affinity for specific receptors, potentially enhancing its utility in tumor targeting and treatment (Abate et al., 2011).
Novel Psychoactive Substance (NPS) Analysis
MT-45, a novel psychoactive substance with opioid-like effects, is an example of the application of 1-Cyclohexyl-2-piperazinone derivatives in understanding the availability, use, and effects of NPS. This research provides insights into the psychoactive properties and potential dependency associated with long-term use (Siddiqi et al., 2015).
Solid-Phase Immobilized Ketones
The use of piperazine-derived hydrazone linkers for the alkylation of solid-phase immobilized ketones showcases the application in synthetic chemistry. This method facilitates the preparation of various ketones, demonstrating the versatility of 1-Cyclohexyl-2-piperazinone derivatives in organic synthesis (Lazny & Michalak, 2002).
Hydrazine Detection
A naphthalimide trifluoroacetyl acetonate derivative shows selective reactivity with hydrazine, leading to significant fluorescence and color changes. This application underscores the potential of 1-Cyclohexyl-2-piperazinone derivatives in environmental monitoring and safety, specifically for detecting hydrazine with high sensitivity and selectivity (Lee et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJUYEPXNUKGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-piperazinone trifluoroacetate |
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